Pemirolast

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4.62e-01 g/L

Synonyms

Canonical SMILES

Allergic Conjunctivitis

Several studies have investigated the efficacy and safety of pemirolast in alleviating symptoms of allergic conjunctivitis. These studies have shown that pemirolast can be effective in:

- Reducing ocular itching: A pooled analysis of two studies: found that pemirolast was effective in preventing ocular itching in patients with allergic conjunctivitis during allergy season.

- Treating seasonal allergic conjunctivitis: A comparative study: compared pemirolast with another medication, nedocromil sodium, and found both to be effective in treating seasonal allergic conjunctivitis.

Other Potential Applications

While pemirolast is primarily used for allergic conjunctivitis, some scientific research has explored its potential applications in other areas, including:

- Seasonal allergic rhinitis: A pilot study: suggests pemirolast may be beneficial in preventing symptoms of seasonal allergic rhinitis, but further research is needed.

- Glomerulonephritis: This is a kidney disease. A study: suggests pemirolast may be effective in reducing proteinuria, a symptom of glomerulonephritis, but more research is needed to confirm this.

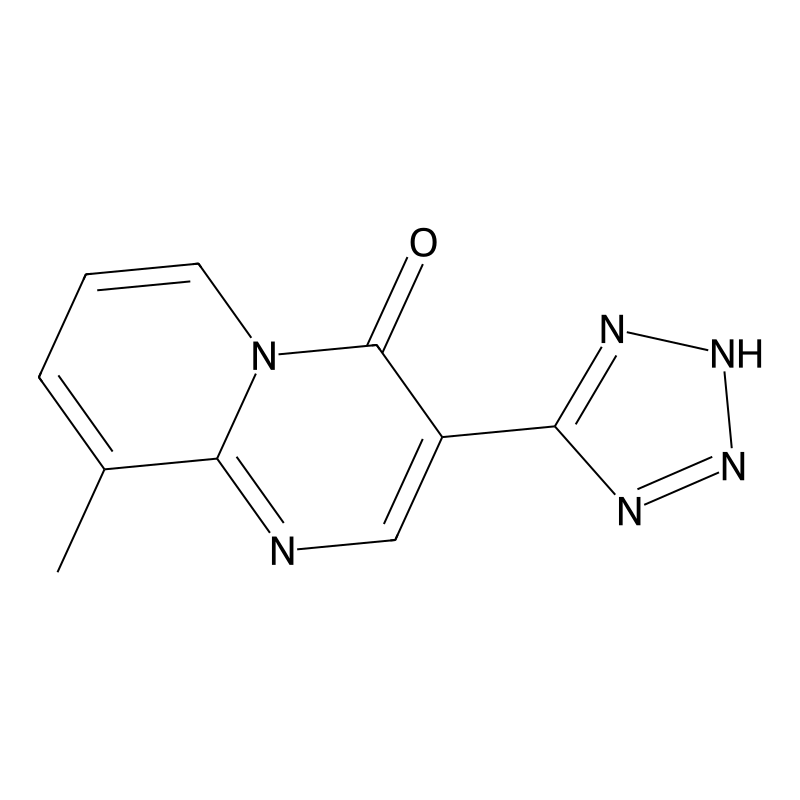

Pemirolast is a pharmacological compound classified as a mast cell stabilizer, primarily used to alleviate allergic reactions. It is marketed under various trade names, including Alamast and Alegysal. The chemical formula for pemirolast is , and it has a molar mass of approximately 228.215 g/mol. Pemirolast functions by inhibiting the release of inflammatory mediators such as histamine from mast cells, thereby mitigating symptoms associated with allergic responses, particularly in conditions like allergic conjunctivitis and asthma .

Pemirolast acts as a mast cell stabilizer []. Mast cells are immune system cells that release histamine and other inflammatory mediators during allergic reactions. Pemirolast is believed to prevent the release of these mediators from mast cells, thereby reducing allergic symptoms like itching and inflammation []. The exact mechanism by which it achieves this is still under investigation, but it may involve inhibiting calcium influx into mast cells or interacting with specific enzymes involved in mediator release [].

Pemirolast demonstrates significant biological activity as an anti-allergic agent. Its primary mechanism involves:

- Mast Cell Stabilization: Prevents the release of histamine and other inflammatory mediators.

- Histamine Receptor Antagonism: Competes with histamine for binding sites on H1 receptors.

- Inhibition of Eosinophil Chemotaxis: Reduces the migration of eosinophils into tissues affected by allergies.

These actions contribute to its effectiveness in treating allergic conjunctivitis and other hypersensitivity reactions .

The synthesis of pemirolast involves multi-step organic reactions that typically include:

- Formation of Pyridopyrimidine Core: The initial step involves constructing the pyridopyrimidine structure, which serves as the backbone for pemirolast.

- Introduction of Functional Groups: Various functional groups are introduced through electrophilic substitutions and condensation reactions.

- Final Modifications: The final steps often involve purification processes such as crystallization or chromatography to obtain pemirolast in its pure form.

Specific synthetic routes may vary depending on the desired purity and yield .

Pemirolast has several clinical applications:

- Allergic Conjunctivitis: Used in ophthalmic solutions to relieve symptoms such as itching and redness caused by allergies.

- Asthma Management: Investigated for its potential role in managing asthma symptoms by stabilizing mast cells in the respiratory tract.

- Potential COVID-19 Treatment: Recent studies have suggested that pemirolast may interfere with SARS-CoV-2 spike protein interactions, indicating possible antiviral properties .

Pemirolast's interactions have been studied extensively:

- Drug Interactions: It may interact with other antihistamines or medications affecting mast cell function, necessitating careful monitoring when co-administered.

- Biological Interactions: Studies indicate that pemirolast can modulate immune responses by influencing cytokine release from immune cells, further establishing its role in allergy management .

Several compounds share structural or functional similarities with pemirolast. Here are a few notable examples:

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Ketotifen | H1 receptor antagonist | Also acts as a mast cell stabilizer | |

| Olopatadine | Dual-action H1 antagonist and mast cell stabilizer | Longer duration of action | |

| Levocabastine | H1 receptor antagonist | Primarily used in ophthalmic formulations |

Pemirolast's uniqueness lies in its specific action on mast cells and its potential applications beyond traditional antihistamines, including emerging research on viral interactions .

Pemirolast, a tetrazole-containing heterocyclic compound with the chemical formula C10H8N6O, has been synthesized through several established routes that have evolved over time [1] [2]. The development of efficient synthetic pathways for this compound has been crucial for its industrial production and commercial availability [3]. The original synthesis route, documented in U.S. Patent No. 4,122,274, involves a multi-step process starting with readily available precursors [5].

The primary synthetic pathway begins with the condensation of 2-amino-3-methylpyridine (I) with ethoxymethylenemalonodinitrile (II) [5]. This reaction produces a monocyclic intermediate (III), which exists in tautomeric equilibrium with the pyridopyrimidine derivative (IV) [5] [6]. This key intermediate serves as the foundation for the subsequent formation of the tetrazole ring system that characterizes the pemirolast structure [5].

The conversion of intermediate (IV) to pemirolast involves a critical reaction with aluminum azide (AlCl3·NaN3) in refluxing tetrahydrofuran [5]. This step results in the formation of 4-imino-9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidine (V), which is then hydrolyzed with 1N hydrochloric acid and subsequently treated with potassium hydroxide to yield pemirolast potassium salt [5] [6].

An alternative and more streamlined synthetic approach has been developed, offering a one-pot reaction that simplifies the production process [5]. In this method, compound (IV) is directly treated with sodium azide in refluxing acetic acid, followed by hydrolysis with hydrochloric acid and treatment with potassium hydroxide [5]. This approach reduces the number of isolation steps and potentially improves overall yield and efficiency [5] [6].

The key intermediate compounds in pemirolast synthesis include:

- 2-Amino-3-methylpyridine: The initial pyridine derivative that provides the core structure [5]

- Ethoxymethylenemalonodinitrile: The condensation partner that enables formation of the pyrimidine ring [5]

- Pyridopyrimidine derivative (IV): The crucial intermediate that undergoes tetrazole ring formation [5] [6]

- 4-Imino-9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidine: The penultimate intermediate before salt formation [5]

Table 1: Historical Synthesis Routes of Pemirolast

| Route | Key Intermediates | Final Steps | Reference |

|---|---|---|---|

| Original Synthesis | 2-amino-3-methylpyridine + ethoxymethylenemalonodinitrile → monocyclic intermediate → pyridopyrimidine derivative | Reaction with aluminum azide (AlCl3·NaN3) in refluxing THF → hydrolysis with 1N HCl → treatment with KOH | U.S. Pat. No. 4,122,274 |

| Alternative One-Pot Synthesis | Pyridopyrimidine derivative (IV) directly treated with NaN3 in refluxing acetic acid | Hydrolysis with HCl → treatment with KOH | Drugfuture.com synthesis data |

These synthetic routes have been optimized over time to improve yield, purity, and industrial feasibility [3] [7]. The development of these methodologies has been instrumental in establishing reliable production processes for pemirolast and its pharmaceutical formulations [8].

Optimization of Purification Processes for High-Purity Output

The purification of pemirolast represents a critical phase in its industrial production, directly impacting the quality and efficacy of the final product [1] [9]. Various purification strategies have been developed and optimized to ensure high-purity output while maintaining economic viability at industrial scales [3].

Conventional recrystallization techniques were initially employed for pemirolast purification, utilizing suitable solvent systems to remove impurities [1]. However, these methods often resulted in lower purity levels and presented yield optimization challenges that necessitated the development of more sophisticated approaches [9] [10].

A significant advancement in pemirolast purification came with the introduction of optimized recrystallization processes involving primary or secondary amines [1]. As described in European Patent EP1285921A1, this method involves the salification of pemirolast acid form in the presence of carefully controlled amounts of primary or secondary amines [1] [3]. This approach has demonstrated superior purification efficiency, producing high-purity pemirolast with improved yields compared to conventional methods [1].

Water-ethanol recrystallization systems have proven particularly effective for sodium salt formation of pemirolast [6] [10]. The process typically employs a 1:1 ratio of water to ethanol, though the exact proportions require careful optimization to maximize yield and purity [6]. This method has been documented to produce moderate yields of purified sodium salt, though it remains sensitive to precise control of the water-ethanol ratio [6] [10].

For the production of stable sodium salt hemihydrate forms of pemirolast, a specialized slurry formation method has been developed [10]. This technique involves partial dissolution in ethanol with controlled water content (typically less than 10%) [10]. The careful regulation of water content is crucial, as it directly influences the formation of the desired hemihydrate crystal structure that exhibits superior stability characteristics [10] [3].

Table 2: Optimization of Purification Processes for Pemirolast

| Purification Method | Process Details | Advantages | Challenges |

|---|---|---|---|

| Conventional Recrystallization | Standard recrystallization from suitable solvents | Simple process, widely applicable | Lower purity, yield optimization issues |

| Optimized Recrystallization with Amines | Salification of pemirolast acid form in presence of primary or secondary amines | Produces high purity product, improved yield | Requires precise control of amine quantities |

| Water-Ethanol Recrystallization | Recrystallization from water:ethanol mixture (1:1 ratio) | Good for sodium salt formation, moderate yields | Sensitive to water:ethanol ratio |

| Slurry Formation Method | Partial dissolution in ethanol with controlled water content (<10%) | Effective for sodium salt hemihydrate formation, stable product | Requires careful control of water content |

The purification process must also address specific challenges related to the physical properties of pemirolast and its salts [9]. For instance, the hygroscopic nature of potassium salt forms necessitates specialized drying and handling procedures to maintain product stability [8] [10]. Similarly, the physical instability of certain sodium salt forms requires precise control of crystallization parameters to ensure consistent quality [10].

Modern industrial purification protocols often incorporate in-process controls and analytical techniques to monitor purity throughout the manufacturing process [9]. These may include high-performance liquid chromatography, X-ray diffraction analysis for crystal structure verification, and spectroscopic methods to identify and quantify potential impurities [3] [9]. Such comprehensive quality control measures are essential for ensuring that the final pemirolast product meets stringent pharmaceutical standards [9].

Novel Approaches in Salt Formation (Potassium vs. Sodium Salts)

The development of different salt forms represents a significant aspect of pemirolast production, with potassium and sodium salts exhibiting distinct properties that influence their pharmaceutical applications and manufacturing processes [3] [10]. Understanding the differences between these salt forms is crucial for optimizing production methods and ensuring product stability [10].

Pemirolast potassium, the more commonly utilized salt form, appears as a slightly yellow powder that is readily soluble in water [2] [8]. This salt form has been successfully commercialized under trade names such as Alegysal and Alamast [4]. However, research has identified certain limitations of the potassium salt, including its hygroscopic nature which contributes to potential chemical instability during storage and handling [10] [20]. Additionally, studies have reported that pemirolast potassium can produce sharp plasma concentration peaks in humans, which may affect its pharmacokinetic profile [20].

In contrast, sodium salt forms of pemirolast have been investigated as potential alternatives with potentially improved properties [3] [20]. Early attempts to synthesize pemirolast sodium, as described in U.S. Patent No. 4,122,274, resulted in physically unstable products that limited their commercial viability [20]. However, more recent innovations have focused on developing stable crystalline forms of pemirolast sodium [3] [20].

A notable advancement in sodium salt formation is the development of pemirolast sodium hemihydrate, which demonstrates significantly improved physical and chemical stability compared to earlier sodium salt forms [20]. This crystalline form is obtained through carefully controlled crystallization processes that regulate water content and crystallization parameters [10] [20]. The production of this stable hemihydrate form involves reacting pemirolast with a sodium-containing base, followed by crystallization from an appropriate solvent system [20].

The crystallization process for sodium salt forms requires precise control of several parameters [10]. Effective methods include attaining supersaturation in a solvent system containing sodium salt of pemirolast, which can be achieved through cooling, solvent evaporation, or the addition of a suitable antisolvent [20]. Another approach involves decreasing solubility through "salting out" by adding sodium salts such as sodium chloride or sodium sulfate to increase the ionic strength of the solution [20]. The addition of seed crystals to a supersaturated solution can also facilitate controlled crystallization [20].

Table 3: Comparison of Pemirolast Potassium and Sodium Salts

| Property | Potassium Salt | Sodium Salt |

|---|---|---|

| Physical Stability | Hygroscopic, potential chemical instability | Physically unstable in traditional form; stable as hemihydrate |

| Solubility | Soluble in water, slightly yellow powder | Soluble in water, requires specific crystallization conditions |

| Production Challenges | Standard production method, well-established | Requires careful control of crystallization parameters |

| Clinical Use | Marketed as Alegysal and Alamast | Not widely used commercially |

The solvent system used for crystallization typically includes organic solvents such as alkyl acetates (ethyl acetate, isopropyl acetate), lower alkyl alcohols (methanol, ethanol, isopropanol), or combinations thereof [20]. For the production of sodium salt hemihydrate, the presence of a controlled amount of water (typically no more than 10-12% by weight relative to the organic solvent) is essential [20]. This water may be added directly to the crystallization mixture or may already be present in the organic solvent or the pemirolast sodium starting material [20].

The development of stable sodium salt forms represents an ongoing area of research in pemirolast production, with potential advantages in terms of stability, bioavailability, and manufacturing efficiency [3] [10] [20]. These innovations in salt formation contribute to the continued evolution of pemirolast as a pharmaceutical compound and highlight the importance of salt form selection in drug development and production [3].

Scalability Challenges and Green Chemistry Considerations

The industrial-scale production of pemirolast faces numerous scalability challenges that must be addressed to ensure efficient, cost-effective, and environmentally sustainable manufacturing processes [12] [21]. These challenges span various aspects of production, from raw material sourcing to final product quality control [21].

A significant scalability concern involves the increasing costs of key intermediates and reagents used in pemirolast synthesis [21]. As global demand for pharmaceutical compounds grows, competition for raw materials can drive up production costs and potentially impact supply chain stability [21]. Industrial manufacturers have implemented alternative sourcing strategies and bulk purchasing approaches to mitigate these challenges and maintain economic viability [21] [3].

The inherent complexity of pemirolast synthesis, involving multi-step processes with sensitive reaction conditions, presents additional scalability hurdles [21]. Each reaction step must be carefully controlled and optimized when scaled up from laboratory to industrial production volumes [3]. Process optimization efforts have focused on simplifying synthetic routes, with one-pot synthesis methods offering particular promise for reducing complexity and improving efficiency at larger scales [5] [21].

Achieving consistent high purity across large-scale production batches represents another critical challenge [9] [21]. Industrial solutions include the implementation of optimized recrystallization protocols with tightly controlled parameters to ensure uniform product quality [9]. Similarly, salt formation processes require precise control of crystallization conditions, often employing seeding techniques to promote consistent crystal formation and growth [10] [21].

Table 4: Scalability Challenges in Pemirolast Production

| Challenge | Description | Industrial Solutions |

|---|---|---|

| Raw Material Costs | Increasing costs of key intermediates and reagents | Alternative sourcing, bulk purchasing strategies |

| Process Complexity | Multi-step synthesis with sensitive reaction conditions | Process optimization, one-pot synthesis where possible |

| Purification Efficiency | Achieving consistent high purity at industrial scale | Optimized recrystallization with controlled parameters |

| Salt Formation Control | Controlling salt formation parameters for consistent product | Precise control of crystallization conditions, seeding techniques |

| Quality Control | Maintaining consistent quality across batches | Robust analytical methods, in-process controls |

In parallel with addressing scalability challenges, the pharmaceutical industry has increasingly embraced green chemistry principles in pemirolast production [11] [14]. These approaches aim to reduce environmental impact while maintaining or improving production efficiency [14].

Traditional pemirolast synthesis methods often rely on organic solvents such as tetrahydrofuran and acetic acid, which present environmental and safety concerns [5] [14]. Green chemistry approaches have explored the use of water as a reaction medium and reduced organic solvent usage [14] [22]. For instance, catalyst-free synthesis routes for related heterocyclic compounds have been developed using water as the primary solvent, demonstrating the potential for more environmentally friendly production methods [22].

Conventional synthesis routes typically employ metal catalysts, particularly aluminum compounds, which can contribute to waste streams and potential environmental contamination [5] [14]. Research into catalyst-free synthesis pathways represents a promising direction for greener pemirolast production, potentially reducing toxicity and metal contamination issues [14] [22].

Energy consumption represents another environmental consideration, with traditional methods often requiring high-temperature refluxing conditions [5] [14]. Green chemistry approaches have explored room-temperature reactions where possible, significantly reducing energy requirements and associated carbon footprint [14] [22]. Additionally, one-pot synthesis methods not only address scalability challenges but also contribute to green chemistry goals by reducing purification steps and minimizing waste generation [5] [14].

Table 5: Green Chemistry Considerations in Pemirolast Production

| Aspect | Conventional Methods | Green Chemistry Approaches | Benefits |

|---|---|---|---|

| Solvent Use | Organic solvents (THF, acetic acid) | Water as reaction medium, reduced organic solvent use | Reduced environmental impact, safer processing |

| Catalyst Requirements | Metal catalysts (aluminum compounds) | Catalyst-free synthesis routes | Lower toxicity, reduced metal contamination |

| Energy Consumption | High temperature refluxing conditions | Room temperature reactions where possible | Lower energy consumption, reduced carbon footprint |

| Waste Generation | Multiple purification steps, significant waste | One-pot synthesis, reduced purification steps | Higher atom economy, less waste |

| Alternative Technologies | Traditional heating methods | Microwave-assisted synthesis, high hydrostatic pressure | Faster reaction times, improved efficiency |

Alternative technologies have shown particular promise for greener pemirolast production [11] [14]. Microwave-assisted synthesis has been applied to related heterocyclic compounds, demonstrating faster reaction times and improved efficiency compared to conventional heating methods [11]. Similarly, high hydrostatic pressure has been explored as an activation method for similar reactions, significantly reducing reaction times while maintaining high yields [14].

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 0.36 /Estimated/

Melting Point

UNII

Related CAS

Drug Indication

FDA Label

Therapeutic Uses

Pemirolast ophthalmic solution is indicated for the prophylaxis of itching of the eye associated with allergic conjunctivitis. /Included in US product labeling/ /Pemirolast potassium/

The preventive effect of pemirolast against restenosis after coronary stent placement was evaluated. Eighty-four patients with 89 de novo lesions who underwent successful coronary stenting were assigned to the pemirolast group (40 patients, 45 lesions) and the control group (44 patients, 44 lesions). Administration of pemirolast (20 mg/day) was initiated from the next morning after stenting and continued for 6 months of follow-up. Quantitative coronary angiography was performed immediately after stenting and at follow-up. Angiographic restenosis was defined as diameter stenosis > or = 50% at follow-up. Intravascular ultrasound study conducted at follow-up angiography was used to measure vessel cross-sectional area (CSA), stent CSA, lumen CSA, neointima CSA (stent CSA--lumen CSA), and percentage neointima CSA (neointima CSA/stent CSA x 100%) at the minimal lumen site. There were no significant differences in baseline characteristics between the two groups. Restenosis rate was significantly lower in the pemirolast group than in the control group (15.0% vs 34.1% of patients, 13.3% vs 34.1% of lesions, p < 0.05, respectively). The intravascular ultrasound study at follow-up (36 lesions in the pemirolast group, 33 in the control group) found no significant differences in vessel CSA and stent CSA between the two groups(17.3 +/- 2.2 vs 16.8 +/- 2.4 mm2, 8.6 +/- 1.9 vs 8.4 +/- 1.7 sq mm, respectively). However, lumen CSA was significantly larger in the pemirolast group than in the control group (5.5 +/- 1.3 vs 4.4 +/- 1.1 sq mm, p < 0.05). Moreover, neointima CSA and percentage neointima CSA were significantly smaller in the pemirolast group (3.1 +/- 1.1 vs 4.0 +/- 1.2 sq mm, p < 0.05 and 36.2 +/- 15.9% vs 47.4 +/- 15.6%, p < 0.01). /Pemirolast potassium/

Mechanism of Action

To determine whether pemirolast, a new antiallergic drug, inhibits the activation of eosinophils, we investigated the effect of pemirolast on the release of leukotriene C4 (LTC4) and eosinophil cationic protein (ECP) from human eosinophils. Calcium ionophore A23187 caused both LTC4 and ECP release from human eosinophils, whereas PAF and FMLP induced only ECP release from the eosinophils. Pemirolast (10(-6) to 10(-3) M) inhibited A23187-induced LTC4 release from the eosinophils in a dose-dependent fashion with 77% inhibition at 10(-3) M. Pemirolast (10(-5) to 10(-3) M) inhibited A23187-induced ECP release from the eosinophils in a dose-dependent fashion with 42% inhibition at 10(-3) M. Pemirolast (10(-4) and 10(-3) M) also inhibited PAF-induced and FMLP-induced ECP release from the eosinophils. We conclude that pemirolast prevents the activation of human eosinophils to inhibit LTC4 and ECP release. These results suggest that pemirolast might be useful in controlling allergic diseases by inhibiting eosinophil activation. /Pemirolast potassium/

Pemirolast is a mast cell stabilizer and inhibits the release of inflammatory mediators from cells associated with Type I immediate hypersensitivity reactions. The drug has been observed to block antigen-stimulated calcium ion influx into mast cells. Pemirolast also inhibits the chemotaxis of eosinophils into ocular tissue, and prevents inflammatory mediator release from human eosinophils. /Pemirolast potassium/

Vapor Pressure

Other CAS

100299-08-9

Absorption Distribution and Excretion

A mean peak plasma level of 4.7 ng/mL occurred after 2 weeks of administration. /Pemirolast potassium/

Elimination: Renal, 84 to 90% of dose eliminated within 24 hours, about 10 to 15% of the dose was excreted unchanged. /Pemirolast potassium/

Pemirolast potassium is excreted in the milk of lactating rats at concentrations higher than those in plasma. It is not known whether pemirolast potassium is excreted in human milk.

Topical ocular administration of one to two drops of Alamast ophthalmic solution in each eye four times daily in 16 healthy volunteers for two weeks resulted in detectable concentrations in the plasma. The mean (+/- SE) peak plasma level of 4.7 +/- 0.8 ng/mL occurred at 0.42 +/- 0.05 hours and the mean half-life was 4.5 +/- 0.2 hours. /Pemirolast potassium/

Metabolism Metabolites

Associated Chemicals

Wikipedia

Drug Warnings

FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./ /Pemirolast potassium/

Pemirolast potassium is excreted in the milk of lactating rats at concentrations higher than those in plasma. It is not known whether pemirolast potassium is excreted in human milk. Because many drugs are excreted in human milk, caution should be exercised when Alamast ophthalmic solution is administered to a nursing woman. /Pemirolast potassium/

The following ocular and non-ocular adverse reactions were reported at an incidence of less than 5%: Ocular: burning, dry eye, foreign body sensation, and ocular discomfort. Non-Ocular: allergy, back pain, bronchitis, cough, dysmenorrhea, fever, sinusitis, and sneezing/nasal congestion. /Pemirolast potassium/

The preservative in ALAMAST, lauralkonium chloride, may be absorbed by soft contact lenses. Patients who wear soft contact lenses and whose eyes are not red should be instructed to wait at least ten minutes after instilling ALAMAST before they insert their contact lenses. /Pemirolast potassium/

Biological Half Life

...Mean half-life was 4.5 +/- 0.2 hours. /Pemirolast potassium/

General Manufacturing Information

Information available in 2004 indicated that Pemirolast potassium was used in the manufacture of pharmaceutical preparations in the following countries: Japan, USA (1,2)